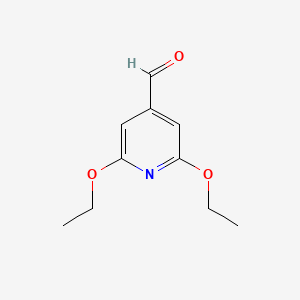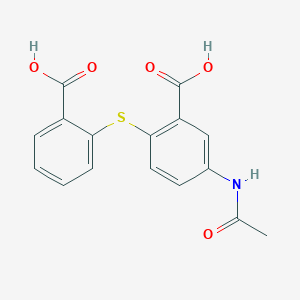![molecular formula C7H5ClN2S B13930966 5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)
5-Chlorobenzo[d]thiazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobenzo[d]thiazol-7-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications. The compound’s structure consists of a benzene ring fused with a thiazole ring, with a chlorine atom at the 5th position and an amine group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d]thiazol-7-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often involve refluxing the mixture in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzothiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Applications De Recherche Scientifique
5-Chlorobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A parent compound with a similar structure but without the chlorine and amine substituents.
2-Aminobenzothiazole: Similar structure with an amine group at the 2nd position instead of the 7th.
5-Chlorobenzothiazole: Similar structure with a chlorine atom at the 5th position but without the amine group.
Uniqueness
5-Chlorobenzo[d]thiazol-7-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H5ClN2S |
|---|---|
Poids moléculaire |
184.65 g/mol |
Nom IUPAC |
5-chloro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |
Clé InChI |
KBCKZZCYCRCCAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1N)SC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)









![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)


